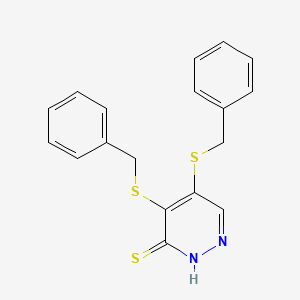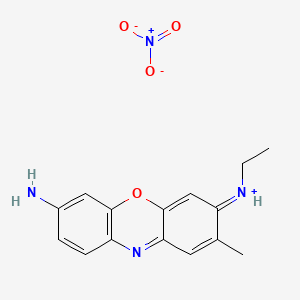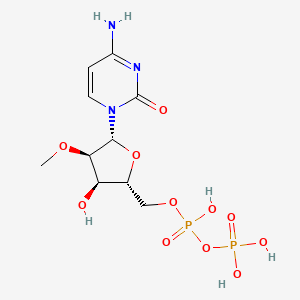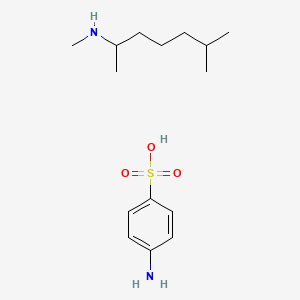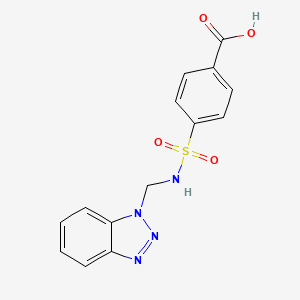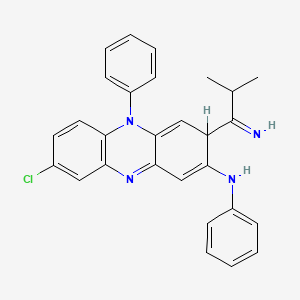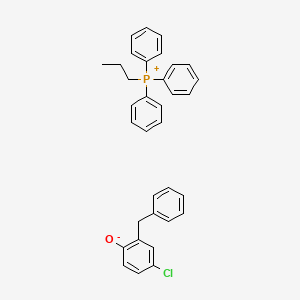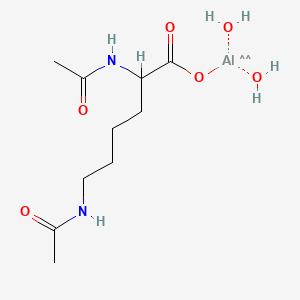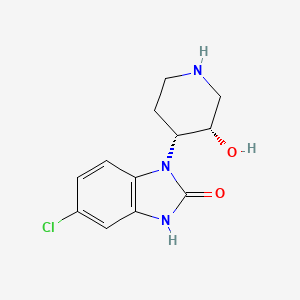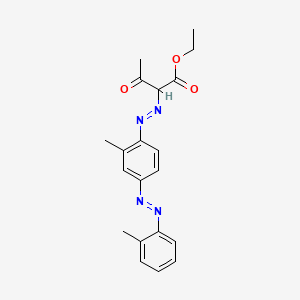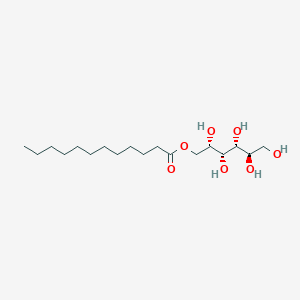
D-Glucitol monolaurate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
D-Glucitol monolaurate is typically synthesized through an esterification reaction between D-glucitol and lauric acid. This reaction is catalyzed by acidic or enzymatic catalysts under controlled temperature and pressure conditions . The process involves heating the reactants to facilitate the formation of the ester bond, followed by purification to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants while minimizing by-products. The final product is then purified through distillation or crystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
D-Glucitol monolaurate undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to yield D-glucitol and lauric acid.
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: It can participate in substitution reactions where the laurate group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: D-glucitol and lauric acid.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted esters with different functional groups.
Applications De Recherche Scientifique
D-Glucitol monolaurate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a stabilizer for enzymes and proteins.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Mécanisme D'action
The mechanism of action of D-Glucitol monolaurate involves its ability to interact with lipid membranes and proteins. It can disrupt the lipid bilayer, leading to changes in membrane permeability and fluidity . This disruption can affect various cellular processes, including signal transduction and enzyme activity . Additionally, this compound can form micelles, which encapsulate hydrophobic molecules and enhance their solubility .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycerol monolaurate: Similar in structure but derived from glycerol instead of D-glucitol.
Sorbitan monolaurate: Another ester of sorbitol with lauric acid, used as an emulsifier.
1,43,6-Dianhydro-D-glucitol monolaurate: A derivative with a different structural configuration.
Uniqueness
D-Glucitol monolaurate is unique due to its specific combination of D-glucitol and lauric acid, which imparts distinct physicochemical properties. Its ability to form stable emulsions and its biocompatibility make it particularly valuable in pharmaceutical and cosmetic applications .
Propriétés
Numéro CAS |
26657-97-6 |
|---|---|
Formule moléculaire |
C18H36O7 |
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] dodecanoate |
InChI |
InChI=1S/C18H36O7/c1-2-3-4-5-6-7-8-9-10-11-16(22)25-13-15(21)18(24)17(23)14(20)12-19/h14-15,17-21,23-24H,2-13H2,1H3/t14-,15+,17-,18-/m1/s1 |
Clé InChI |
HYZDYRHKPFPODK-CYGHRXIMSA-N |
SMILES isomérique |
CCCCCCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES canonique |
CCCCCCCCCCCC(=O)OCC(C(C(C(CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


